N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H22F3N3O3 and its molecular weight is 421.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : The compound plays a role in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines using a metal-free oxidative N-N bond formation method, offering short reaction times and high yields (Zheng et al., 2014).
- Synthesis of Pyrazolopyridine Derivatives : It is involved in the synthesis of pyrazolopyridine derivatives, which have applications in antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
Supramolecular Networks
- Formation of Supramolecular Networks : The compound contributes to forming extended supramolecular networks through hydrogen bonding, which is significant in the study of molecular assemblies and materials science (Lee, 2010).
Catalysis
- Copper-Catalyzed Coupling Reactions : The compound acts as an effective ligand in copper-catalyzed coupling reactions, important in the synthesis of diverse internal alkynes (Chen et al., 2023).
Conducting Polymers
- Synthesis of Conducting Polymers : It is used in the synthesis of conducting polymers with low oxidation potentials, highlighting its relevance in materials science and electronics (Sotzing et al., 1996).
Electrochromic and Ion Receptor Properties
- Investigation of Electrochromic Materials : The compound is studied for its electrochromic and ion receptor properties, indicating potential applications in smart materials and sensors (Mert et al., 2013).
Pyrrolidine Synthesis
- Pyrrolidine Synthesis : Its derivatives are employed in synthesizing pyrrolidines, which are significant in medicine and industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Applications in Organic Chemistry
- Intramolecular Reactions to N-Heterocycles : It is used in the synthesis of N-heterocycles, showcasing its utility in organic synthesis (Terao et al., 1986).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
For example, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs), indicating potential involvement in androgen signaling pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant activities .
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c22-21(23,24)30-18-9-5-16(6-10-18)26-20(29)19(28)25-12-11-15-3-7-17(8-4-15)27-13-1-2-14-27/h3-10H,1-2,11-14H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWXPIRBGDTWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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